3-Chloro-5-fluoropyridin-2-amine
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Overview
Description
3-Chloro-5-fluoropyridin-2-amine: is a heterocyclic organic compound with the molecular formula C5H4ClFN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are replaced by chlorine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diazotization and Substitution: One common method involves the diazotization of 2-aminopyridine followed by substitution reactions.
Direct Fluorination: Another method includes the direct fluorination of 3-chloro-2-aminopyridine using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods: Industrial production often involves multi-step synthesis starting from readily available pyridine derivatives. The process typically includes halogenation and amination steps under specific temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: 3-Chloro-5-fluoropyridin-2-amine undergoes nucleophilic substitution reactions where the chlorine or fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under mild to moderate temperatures.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted pyridines with different functional groups.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Scientific Research Applications
Chemistry: 3-Chloro-5-fluoropyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors .
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of herbicides and insecticides. Its unique chemical properties make it suitable for developing compounds with improved efficacy and environmental profiles .
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoropyridin-2-amine largely depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Amino-5-chloro-3-fluoropyridine: This compound is structurally similar but differs in the position of the amino group.
5-Amino-2-fluoropyridine: Another related compound with an amino group at position 5 and a fluorine atom at position 2.
2-Chloro-5-fluoropyrimidine: A pyrimidine derivative with similar halogen substitution patterns.
Uniqueness: 3-Chloro-5-fluoropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-5-fluoropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-4-1-3(7)2-9-5(4)8/h1-2H,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVNWZGOQUAJAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-79-6 |
Source
|
Record name | 3-chloro-5-fluoropyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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